molecular formula C12H15NO B7614904 N-(2,3-Dihydro-1H-inden-1-ylmethyl)acetamide

N-(2,3-Dihydro-1H-inden-1-ylmethyl)acetamide

Cat. No.: B7614904
M. Wt: 189.25 g/mol
InChI Key: QPZWPFRRJYDFGR-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1H-inden-1-ylmethyl)acetamide is a chemical compound that belongs to the class of acetamides It features an indene moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydro-1H-inden-1-ylmethyl)acetamide typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dihydro-1H-indene-1-methanamine.

    Acetylation: The amine group of 2,3-dihydro-1H-indene-1-methanamine is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-1H-inden-1-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce corresponding amines.

Scientific Research Applications

N-(2,3-Dihydro-1H-inden-1-ylmethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including neuroprotective and antioxidant activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-1H-inden-1-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-Dihydro-1H-inden-5-yl)-1,3-thiazol-2-ylacetamide: This compound is similar in structure but contains a thiazole ring.

    2,3-Dihydroindole Derivatives: These compounds share the indene moiety and exhibit similar chemical properties.

Uniqueness

N-(2,3-Dihydro-1H-inden-1-ylmethyl)acetamide is unique due to its specific structural features and potential applications. Its indene moiety and acetamide group confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9(14)13-8-11-7-6-10-4-2-3-5-12(10)11/h2-5,11H,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZWPFRRJYDFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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